(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hcl
Description
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine HCl is a chiral amine hydrochloride salt featuring a 2-bromo-6-fluorophenyl substituent and a 2,2-dimethylpropylamine backbone. Its molecular formula is C₁₁H₁₅BrClFN, with a molecular weight of ~296.45 g/mol (calculated). The compound’s stereochemistry at the chiral center is designated as (S), which may critically influence its biological interactions and physicochemical properties.
The 2,2-dimethylpropyl group enhances hydrophobicity compared to linear alkyl chains, impacting membrane permeability. This compound is primarily used in research settings, with applications in medicinal chemistry (e.g., kinase inhibition or GPCR modulation) and crystallography studies due to its halogen-rich structure .
Properties
Molecular Formula |
C11H16BrClFN |
|---|---|
Molecular Weight |
296.60 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13;/h4-6,10H,14H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
UCQZVFUGIMHLBG-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with isopropylmagnesium chloride to form the corresponding alcohol.
Amine Formation: The alcohol is then converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and automated resolution processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, imines, and secondary amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system.
Potential Therapeutic Areas :
- Neuropharmacology : Investigated for its effects on neurotransmitter systems, which may lead to new treatments for neurological disorders.
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways.
Synthesis and Structure-Activity Relationship Studies
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Researchers utilize it to explore structure-activity relationships (SAR) to optimize pharmacological properties.
Key Findings :
- Variations in the bromine and fluorine substituents have been shown to significantly affect the compound's biological activity.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances binding affinity to receptor sites |
| Fluorine | Modulates lipophilicity and bioavailability |
Analytical Chemistry
This compound is used as a standard in analytical methods such as High Performance Liquid Chromatography (HPLC) for the quantification of related substances in pharmaceutical formulations.
Analytical Techniques :
- HPLC : Utilized to ensure purity and concentration in drug formulations.
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal investigated the antidepressant effects of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential clinical applications for mood disorders.
Case Study 2: Structure-Activity Relationship Analysis
Research conducted by a team at a leading pharmaceutical institute focused on modifying the chemical structure of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride to enhance its pharmacokinetic properties. The findings revealed that specific modifications increased the compound's half-life and bioavailability, paving the way for more effective therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents on the phenyl ring play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Electronic Effects: The 2-bromo-6-fluoro substitution in the target compound creates steric hindrance and electronic polarization distinct from the 4-bromo isomer (). This may alter binding affinity in receptor-ligand studies.
Stereochemical Impact :
- The (S) vs. (R) configurations in these analogues could lead to divergent pharmacological profiles. For example, enantiomers often exhibit varying potency or selectivity in chiral environments (e.g., enzyme active sites) .
Synthetic Routes :
- highlights methods for synthesizing amines via continuous flow hydrogenation (58–95% yields) and isothiocyanate intermediates (48–77% yields). Similar protocols may apply to the target compound, though its halogenated phenyl group may necessitate optimized reaction conditions .
Solubility and Stability: The 2,2-dimethylpropyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to the butyl analogue. Solubility enhancements may require co-solvents or formulation adjustments, as noted in for related compounds . Storage conditions (e.g., -80°C for six months) are critical for maintaining stability, a common requirement for halogenated amines .
Biological Activity
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16BrClFN
- Molecular Weight : 296.60 g/mol
- IUPAC Name : (1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine; hydrochloride
- CAS Number : 1213843-89-0
The compound features a bromine and fluorine substituent on a phenyl ring, which contributes to its biological activity by influencing binding affinity to various targets.
Synthesis
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves:
- Starting Material : 2-bromo-6-fluorobenzaldehyde.
- Formation of Intermediate : Reaction with isopropylmagnesium chloride to form an alcohol.
- Amine Formation : Conversion of the alcohol to the amine via reductive amination.
- Resolution : Isolation of the (S)-enantiomer.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of bromine and fluorine enhances its binding properties, potentially modulating receptor activity through various signaling pathways .
Pharmacological Effects
Research has indicated several pharmacological effects associated with (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride:
- Antidepressant-like Effects : Studies suggest that compounds with similar structures may exhibit antidepressant properties by acting on serotonin receptors .
- Cytotoxicity : Preliminary investigations indicate potential cytotoxic effects against certain cancer cell lines, aligning with findings on related Mannich bases known for anticancer activity .
Case Studies
Several studies have examined the biological effects of related compounds:
- Anticancer Activity : A study on Mannich bases revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for further investigation into (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride's effects .
- Neuroprotective Properties : Research into similar chiral amines has shown neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also provide therapeutic benefits in neurological contexts .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H16BrClFN |
| Molecular Weight | 296.60 g/mol |
| IUPAC Name | (1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine; hydrochloride |
| CAS Number | 1213843-89-0 |
| Antidepressant-like Effects | Yes (similar compounds) |
| Cytotoxicity | Potentially against cancer cells |
| Neuroprotective Properties | Suggested in related studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
